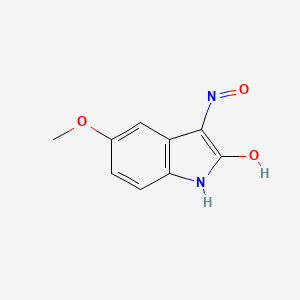
3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid, also known as PTPA or Ph-TPA, is a small molecule used in a wide range of scientific research applications. It is a versatile compound that has been used in the synthesis of various organic compounds, as well as in biochemical and physiological studies. PTPA has been extensively studied in recent years, and its use has become increasingly widespread.
Wissenschaftliche Forschungsanwendungen
3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid has been widely used in scientific research due to its versatility in synthesis and its ability to act as a ligand for a variety of metal ions. It has been used in the synthesis of a number of organic compounds, including chiral compounds, heterocyclic compounds, and polymers. 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid has also been used in biochemical and physiological studies, as it has been found to bind to a variety of proteins and enzymes, making it a useful tool for studying their structure and function.
Wirkmechanismus
The mechanism of action of 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid is not yet fully understood, but it is believed to involve the binding of the molecule to proteins and enzymes, resulting in a change in their structure and function. 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid has been found to bind to a variety of proteins, including the enzyme cytochrome P450, which is involved in the metabolism of drugs. This binding is thought to be due to the presence of the triazole moiety in the molecule, which is known to bind to proteins and enzymes.
Biochemical and Physiological Effects
3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450, resulting in a decrease in the metabolism of drugs. It has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. In addition, 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid has been found to inhibit the growth of a variety of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid in laboratory experiments has a number of advantages. It is a versatile compound that can be used in the synthesis of a variety of organic compounds, and it is relatively easy to synthesize. In addition, it has been found to bind to a variety of proteins and enzymes, making it a useful tool for studying their structure and function. However, there are a few limitations to the use of 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid in laboratory experiments. It is not always possible to obtain a pure sample of the compound, as it is often present in a mixture of isomers. In addition, the binding of 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid to proteins and enzymes is not always specific, meaning that it can bind to other proteins and enzymes that are not the target of the experiment.
Zukünftige Richtungen
The use of 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid in scientific research has been increasing in recent years, and there are a number of potential future directions that could be explored. These include further research into the mechanism of action of 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid, as well as its potential applications in drug design and development. In addition, further research could be done into the use of 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid in the synthesis of other organic compounds, as well as its potential use in biotechnology and medicine. Finally, further research into the potential toxicity of 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid could be conducted, as well as its potential for use in environmental remediation.
Synthesemethoden
3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid can be synthesized by a number of methods, including the reaction of 4-hydroxy-2-methyl-2H-1,2,4-triazole (HMT) with benzyl chloroformate in the presence of a base such as sodium hydroxide. This reaction produces a mixture of the desired product, 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid, and an isomeric compound, 4-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid. The desired product can be isolated from the mixture by liquid-liquid extraction.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid involves the reaction of 3-phenylpropanoic acid with 4H-1,2,4-triazole-4-carboxylic acid, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "3-phenylpropanoic acid", "4H-1,2,4-triazole-4-carboxylic acid", "Thionyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: 3-phenylpropanoic acid is reacted with thionyl chloride in the presence of ethanol to form 3-phenylpropanoyl chloride.", "Step 2: 4H-1,2,4-triazole-4-carboxylic acid is reacted with sodium hydroxide in water to form 4H-1,2,4-triazole-4-carboxylate.", "Step 3: 3-phenylpropanoyl chloride is reacted with 4H-1,2,4-triazole-4-carboxylate in the presence of diethyl ether to form 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid chloride.", "Step 4: The resulting chloride is treated with sodium bicarbonate in water to form 3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid." ] } | |
CAS-Nummer |
1247194-95-1 |
Produktname |
3-phenyl-2-(4H-1,2,4-triazol-4-yl)propanoic acid |
Molekularformel |
C11H11N3O2 |
Molekulargewicht |
217.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6588116.png)
![3-benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6588123.png)
![N-[(4-bromophenyl)methylidene]hydroxylamine](/img/structure/B6588130.png)


![2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6588147.png)
![[5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B6588152.png)
![2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B6588165.png)
